molecular formula C18H18N4O3S B2871152 2-{[5-(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid CAS No. 282523-27-7

2-{[5-(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid

Cat. No.: B2871152
CAS No.: 282523-27-7
M. Wt: 370.43
InChI Key: KEOSXTLXKTVZMO-UHFFFAOYSA-N
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Description

The compound “2-{[5-(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid” is a chemical substance that can be used for proteomics research . It is available for purchase from certain biochemical suppliers .

Scientific Research Applications

Catalytic Applications

  • Recyclable Catalysts for Synthesis: Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, yielding high-efficiency products without losing catalytic activity over multiple runs. This showcases the potential for similar compounds in catalysis and synthesis processes (Tayebi et al., 2011).

Antitumor Activity

  • Asymmetric Bis(s-triazole Schiff-base)s: A study on the design, synthesis, and antitumor activity of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chain, demonstrated significant in vitro antitumor activity against various cell lines, highlighting the potential therapeutic applications of similar compounds (Hu et al., 2008).

Surface Activity and Antibacterial Properties

  • Antibacterial and Surface Activity: Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activity. This indicates the potential for similar compounds to serve as effective antimicrobial agents (El-Sayed, 2006).

Molecular Docking and Biological Evaluation

  • Molecular Docking: Research into 2-[(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole derivatives showcased promising antimicrobial, antioxidant, and antitubercular activities, with molecular docking studies revealing strong interactions with antitubercular receptor H37R. This emphasizes the potential for similar compounds in drug discovery and development processes (Fathima et al., 2021).

Properties

IUPAC Name

2-[[5-(1-benzyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-12(17(24)25)26-18-20-19-15(21(18)2)14-9-6-10-22(16(14)23)11-13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOSXTLXKTVZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NN=C(N1C)C2=CC=CN(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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